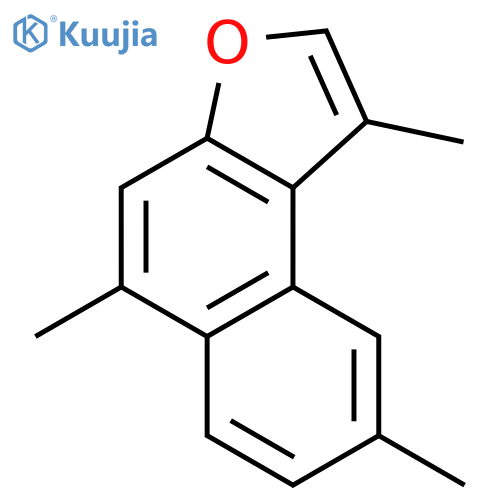Cas no 20013-76-7 (Dehydrochromolaenin)

Dehydrochromolaenin structure
商品名:Dehydrochromolaenin
Dehydrochromolaenin 化学的及び物理的性質
名前と識別子
-
- Dehydrochromolaenin
- Furanocadalene
- Furanocadinene
- 1,5,8-trimethyl-benzo[e]benzofuran
- 9,10-Didehydrochromolaenin
- 9322AF
- 1,5,8-trimethylnaphtho[2,1-b]furan
- FS-8729
- AKOS032948992
- 20013-76-7
- Naphtho[2,1-b]furan, 1,5,8-trimethyl-
- 1,5,8-trimethylbenzo[e][1]benzofuran
-
- インチ: 1S/C15H14O/c1-9-4-5-12-10(2)7-14-15(13(12)6-9)11(3)8-16-14/h4-8H,1-3H3
- InChIKey: UYXJESJBZRIFPL-UHFFFAOYSA-N
- ほほえんだ: O1C([H])=C(C([H])([H])[H])C2=C1C([H])=C(C([H])([H])[H])C1C([H])=C([H])C(C([H])([H])[H])=C([H])C2=1
計算された属性
- せいみつぶんしりょう: 210.10400
- どういたいしつりょう: 210.104465066g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 16
- 回転可能化学結合数: 0
- 複雑さ: 262
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.7
- トポロジー分子極性表面積: 13.1
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.110±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 98-100 ºC
- ようかいど: Insuluble (1.8E-3 g/L) (25 ºC),
- PSA: 13.14000
- LogP: 4.51120
Dehydrochromolaenin セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
Dehydrochromolaenin 税関データ
- 税関コード:2932999099
- 税関データ:
中国税関番号:
2932999099概要:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Dehydrochromolaenin 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3798-1 mg |
Dehydrochromolaenin |
20013-76-7 | 1mg |
¥2275.00 | 2022-04-26 | ||
| TargetMol Chemicals | TN3798-5mg |
Dehydrochromolaenin |
20013-76-7 | 5mg |
¥ 3090 | 2024-07-20 | ||
| TargetMol Chemicals | TN3798-1 ml * 10 mm |
Dehydrochromolaenin |
20013-76-7 | 1 ml * 10 mm |
¥ 3190 | 2024-07-20 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | D93240-5mg |
Dehydrochromolaenin |
20013-76-7 | ,HPLC≥98% | 5mg |
¥4480.0 | 2023-09-08 | |
| TargetMol Chemicals | TN3798-5 mg |
Dehydrochromolaenin |
20013-76-7 | 98% | 5mg |
¥ 3,090 | 2023-07-11 | |
| A2B Chem LLC | AB09417-5mg |
Dehydrochromolaenin |
20013-76-7 | 5mg |
$552.00 | 2024-04-20 | ||
| TargetMol Chemicals | TN3798-1 mL * 10 mM (in DMSO) |
Dehydrochromolaenin |
20013-76-7 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3190 | 2023-09-15 |
Dehydrochromolaenin 関連文献
-
1. Studies in terpenoids. Part XXXI. Synthesis of pyrocurzerenone, a furosesquiterpenoid from Curcuma zedoariaVenkatappa Viswanatha,G. S. Krishna Rao J. Chem. Soc. Perkin Trans. 1 1974 450
-
2. Sesquiterpenoids. Part XLVII. Structure, configuration, conformation, and thermal rearrangement of furanodienone, isofuranodienone, curzerenone, epicurzerenone, and pyrocurzerenone, sesquiterpenoids of Curcuma zedoariaHiroshi Hikino,Chohachi Konno,Kunio Agatsuma,Tsunematsu Takemoto,Isao Horibe,Kazuo Tori,Masako Ueyama (nee Ohtsuru),Ken'ichi Takeda J. Chem. Soc. Perkin Trans. 1 1975 478
-
3. Index pages
20013-76-7 (Dehydrochromolaenin) 関連製品
- 21535-97-7(3-Methylbenzofuran)
- 1136-77-2(Dibenzofuran,4,6-dimethyl-)
- 17059-52-8(7-Methylbenzofuran)
- 5670-23-5(4-Methylbenzofuran)
- 7320-53-8(Dibenzofuran, 4-methyl-)
- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)
- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)
- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)
- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)
- 855474-56-5(butyl(hexan-2-yl)amine)
推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量
